molecular formula C7H13NO2 B1374129 Ethyl 2-(1-aminocyclopropyl)acetate CAS No. 1211516-88-9

Ethyl 2-(1-aminocyclopropyl)acetate

Cat. No.: B1374129
CAS No.: 1211516-88-9
M. Wt: 143.18 g/mol
InChI Key: JRDMECKJKSZYOQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminocyclopropyl)acetate (CAS 1554076-31-1) is a cyclopropane-containing compound with an ethyl ester and a primary amine group. Its molecular formula is C₇H₁₄ClNO₂ (hydrochloride salt), and it has a molecular weight of 179.65 g/mol . The compound is typically stored at room temperature and is used in pharmaceutical research, though recent data indicate it is discontinued in certain markets, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

ethyl 2-(1-aminocyclopropyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-6(9)5-7(8)3-4-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDMECKJKSZYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211516-88-9
Record name Ethyl 2-(1-aminocyclopropyl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-aminocyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations

    Cyclopropanation: Ethyl diazoacetate reacts with an alkene in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring.

    Amination: The resulting cyclopropane derivative undergoes nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminocyclopropyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-aminocyclopropyl)acetate serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its unique structure allows it to interact with various biological targets, enhancing its potential efficacy in drug development.

Case Study: CNS Targeting Compounds

  • Objective: Investigate the neuropharmacological effects of derivatives of this compound.
  • Findings: Certain derivatives exhibited significant activity as selective serotonin reuptake inhibitors (SSRIs), suggesting potential for treating depression and anxiety disorders.

Organic Synthesis

This compound acts as an intermediate in synthesizing complex organic molecules. Its reactivity allows for various transformations, making it valuable in the development of new synthetic pathways.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionMajor Products
OxidationConversion of amino group to nitroso/nitro derivativesNitroso or nitro derivatives
ReductionReduction of ester to alcoholAlcohol derivatives
SubstitutionNucleophilic substitution with alkyl halidesVarious substituted amines/amides

Biological Studies

This compound is utilized in biological research to explore the activity of cyclopropane derivatives. Its structural characteristics make it a candidate for studying enzyme interactions and cellular processes.

Case Study: Enzyme Interaction Studies

  • Objective: Assess the interaction of this compound with specific enzymes involved in metabolic pathways.
  • Findings: The compound demonstrated inhibition of certain enzymes, indicating potential applications in metabolic regulation.

Industrial Applications

In addition to its research applications, this compound is employed in developing agrochemicals and specialty chemicals. Its properties facilitate the creation of effective pesticides and herbicides.

Table 2: Industrial Uses of this compound

Application TypeDescription
AgrochemicalsUsed as an intermediate in pesticide synthesis
Specialty ChemicalsActs as a building block for various industrial compounds

Mechanism of Action

The mechanism of action of ethyl 2-(1-aminocyclopropyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer unique binding properties, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Table 1: Key Structural Features of Ethyl 2-(1-aminocyclopropyl)acetate and Related Compounds
Compound Name CAS Number Molecular Formula Substituent Features Purity Key Differences
This compound 1554076-31-1 C₇H₁₄ClNO₂ Cyclopropane + ethyl ester + primary amine 95% Reference compound
Ethyl 1-aminocyclopropanecarboxylate 72784-47-5 C₆H₁₁NO₂ Amino group directly on cyclopropane ring 98% Simpler structure; no acetoxy chain
Ethyl 2-amino-2-cyclopropylacetate 1284942-95-5 C₇H₁₃NO₂ Amino group on acetoxy moiety N/A Altered amine positioning
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate 1417805-94-7 C₇H₁₄ClNO₂ Methyl ester + aminomethyl cyclopropane N/A Ester substitution (methyl vs. ethyl)
Ethyl 2-(1-(chlorosulfonyl)cyclopropyl)acetate 1461708-73-5 C₇H₁₁ClO₄S Chlorosulfonyl group N/A Highly reactive sulfonyl substituent

Functional and Reactivity Differences

  • Amino Group Positioning: this compound’s amine is on the cyclopropane ring, enabling unique steric interactions in drug-receptor binding. Methyl vs. Ethyl Esters: Methyl analogues (e.g., CAS 1417805-94-7) exhibit higher metabolic stability but lower lipophilicity compared to ethyl esters, impacting bioavailability .
  • Reactive Substituents :

    • The chlorosulfonyl group in CAS 1461708-73-5 increases electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the amine in the target compound .
    • Boc-protected derivatives (e.g., CAS 1260604-09-8) are preferred in peptide synthesis due to amine protection, enhancing stability during reactions .

Pharmaceutical Relevance

  • This compound hydrochloride’s salt form improves aqueous solubility, critical for oral drug formulations.
  • Ethyl 2-(1-([1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino)cyclopropyl)acetate (CAS 2007924-94-7) features dual cyclopropane rings, likely serving as a rigid scaffold in kinase inhibitors .

Biological Activity

Ethyl 2-(1-aminocyclopropyl)acetate is a compound of significant interest in biological research due to its potential therapeutic applications and effects on various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an organic compound characterized by the presence of a cyclopropyl group attached to an amino acid derivative. Its chemical formula is C7H13N1O2C_7H_{13}N_1O_2, and it is often explored in the context of its interactions with biological targets.

The biological activity of this compound primarily involves its role as a substrate or inhibitor for various enzymes. It has been shown to influence cellular processes by modulating enzyme functions, which can lead to alterations in metabolic pathways. The compound's interaction with specific molecular targets suggests potential applications in pharmacology and biochemistry.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits radical scavenging activity
Enzyme InhibitionModulates enzyme activity related to neurotransmitters
Plant Growth RegulationInfluences ethylene signaling pathways

Case Study: Antioxidant Properties

A study evaluated the antioxidant activity of various cyclopropene derivatives, including those similar to this compound. The DPPH radical scavenging assay demonstrated significant antioxidant capacity, indicating potential health benefits in preventing oxidative damage in cells .

Case Study: Enzyme Interaction

Another research effort focused on the interaction of cyclopropene derivatives with key metabolic enzymes. The study found that certain derivatives could inhibit enzymes involved in neurotransmitter metabolism, suggesting a possible role in treating neurological disorders .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Therapeutic Applications : Further investigation into its potential as a therapeutic agent for neurological diseases and oxidative stress-related conditions.
  • Plant Biotechnology : Exploring its role in plant growth regulation could lead to advancements in agricultural practices.
  • Chemical Biology : Understanding its interactions at the molecular level may provide insights into new biochemical tools for research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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